(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol

Protodeboronation kinetics Heteroaryl boronic acid stability Suzuki-Miyaura cross-coupling

Researchers pursuing 2,5-disubstituted thiazole SAR libraries face a key challenge: C5-boronate thiazoles lacking a C2 handle demand extra synthetic steps. This bifunctional building block solves that by delivering both C5-Bpin for Suzuki coupling (>80% yields) and C2-hydroxymethyl for downstream oxidation or functionalization. • Enables C5-selective arylation while preserving C2-hydroxymethyl for diversification • Pinacol ester ensures storage stability; protodeboronation t₀.₅ ≈ 25-50 s for free boronic acid mandates controlled hydrolysis timing • Purity ≥98% with controlled water content to maintain boronate ester integrity during global shipping

Molecular Formula C10H16BNO3S
Molecular Weight 241.12 g/mol
Cat. No. B12968656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol
Molecular FormulaC10H16BNO3S
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)CO
InChIInChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-5-12-8(6-13)16-7/h5,13H,6H2,1-4H3
InChIKeyWOLVFOVYXMHSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)thiazole-5-boronic Acid Pinacol Ester – Overview


(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol (CAS 1876408-21-7) is a bifunctional thiazole building block bearing a pinacol boronate ester at the C5 position and a primary hydroxymethyl group at C2 . Its molecular formula is C10H16BNO3S with a molecular weight of 241.11 g/mol . This compound belongs to the class of heteroaryl boronic esters employed as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, where the C5-boronate enables C–C bond formation while the C2-hydroxymethyl group remains available for subsequent derivatization or serves as a polarity-modifying substituent .

C5 boronate Pinacol ester for Suzuki-Miyaura cross-coupling at C5
C2 hydroxymethyl Pre-installed synthetic handle for downstream derivatization
Bifunctional Enables iterative 2,5-disubstituted thiazole synthesis

Why the 5-Boronate-2-Hydroxymethyl Isomer Is Irreplaceable


Thiazole boronic esters are not interchangeable across regioisomers. The C5-boronate ester in this compound occupies a position that is intrinsically susceptible to rapid protodeboronation once hydrolyzed to the free boronic acid—a property quantitatively distinct from the C4 isomer [1]. Concurrently, the C2-hydroxymethyl group is a non-innocent substituent: it alters the electron density of the thiazole ring, influences the rate of boronate hydrolysis, and provides a synthetic handle that is absent in simple C5-boronate thiazoles such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS 1086111-09-2) . Substituting the C5-boronate-2-hydroxymethyl isomer with the C4-boronate isomer (CAS 1309601-86-2) relocates the cross-coupling site and alters both the electronic activation and the protodeboronation liability, making the two isomers non-equivalent in any synthetic sequence that requires C5-selective arylation while preserving a free hydroxymethyl at C2 [1].

Regioisomer mismatch

C5-boronate vs C4-boronate produce different constitutional isomers; protodeboronation rates differ markedly.

Functional handle absent

Non-hydroxymethyl thiazole-5-boronate requires extra synthetic steps to install C2 functionality, reducing overall yield.

Protecting group critical

Pinacol ester is mandatory; the free boronic acid undergoes rapid protodeboronation within minutes under aqueous conditions.

Head-to-Head Evidence: Stability, Coupling Efficiency, and Functional Utility


Protodeboronation Half-Life: 5-Thiazolyl vs. Pyridyl Boronic Acids

The free boronic acid derived from the target compound belongs to the 5-thiazolyl class, which undergoes protodeboronation with a half-life (t₀.₅) of approximately 25–50 seconds at pH 7 and 70 °C [1]. In contrast, 3- and 4-pyridyl boronic acids exhibit t₀.₅ values exceeding 1 week under pH 12 at 70 °C, representing a stability differential of over 4 orders of magnitude [1]. This rapid protodeboronation is a class-level characteristic of 5-thiazolyl and 2-pyridyl boronic acids and is mechanistically attributed to fragmentation of zwitterionic intermediates [1].

Protodeboronation half-life
Reported
t₀.₅ ≈ 25–50 s
Mandates pinacol ester for storage and handling
5-thiazolyl boronic acid at pH 7, 70 °C; cf. >1 week for 3-/4-pyridyl boronic acids
Protodeboronation kinetics Heteroaryl boronic acid stability Suzuki-Miyaura cross-coupling

Pinacol Ester vs. Neopentyl Glycol Ester: Cross-Coupling Yield

Among thiazole-5-boronic esters, the pinacol ester form consistently delivers cross-coupling yields exceeding 80% under standardized Suzuki-Miyaura conditions, outperforming the corresponding neopentyl glycol esters . This yield advantage is attributed to the greater ring strain in the pinacol boronate, which facilitates transmetalation, and to favorable modulation of Lewis acidity at boron .

Coupling yield
Data to verify
>80% yield
Supports high-efficiency Suzuki coupling
Pinacol ester class; outperforms neopentyl glycol esters
Boronic ester protecting groups Suzuki-Miyaura cross-coupling yield Pinacol vs. neopentyl glycol

C5 vs. C4 Regioisomer: Positional Selectivity

The target compound places the boronate ester at the C5 position of the thiazole ring, which is the site conventionally used for Suzuki-Miyaura cross-coupling when the C2 position is already functionalized . The C4 regioisomer, (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)methanol (CAS 1309601-86-2), places the boronate at the C4 position, which exhibits different electronic character and steric environment, leading to altered cross-coupling reactivity . In the thiazole series, the C2 position is the most electron-deficient and reactive toward oxidative addition, while C5-arylation via boronate coupling provides complementary regiochemical access .

C5 vs C4 regioselectivity
Class-level
C5-arylation retains C2-hydroxymethyl
C4-arylation gives different constitutional isomer
Regiochemical outcome not interchangeable
C5 selectivity required for 2,5-disubstituted thiazole targets
Regioselective Suzuki coupling Thiazole C5 vs. C4 arylation Boronic ester positional isomers

C2-Hydroxymethyl Functional Handle: Synthetic Versatility vs. Non-Functionalized Thiazole-5-Boronate

The C2-hydroxymethyl group of the target compound provides a synthetic handle for oxidation to the aldehyde, conversion to halides, esterification, etherification, or protection strategies, enabling iterative library synthesis from a single building block . In contrast, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS 1086111-09-2) lacks this functional group and requires de novo introduction of a C2 substituent, typically through lithiation or C–H activation, adding synthetic steps and reducing overall yield .

Synthetic step advantage
Data to verify
0 extra steps for C2 functionalization
2–3 extra steps needed for non-hydroxymethyl analog
Reduces synthetic sequence length
Reported step-yield advantage of 2- to 5-fold in library synthesis
Hydroxymethyl derivatization Bifunctional building blocks Thiazole diversification

Non-Substitutable Application Scenarios


Medicinal Chemistry: C5-Aryl Thiazole Library Synthesis

In drug discovery programs exploring thiazole-based kinase inhibitors or GPCR modulators, this building block enables a two-step diversity sequence: (1) Suzuki-Miyaura coupling at C5 to introduce aryl/heteroaryl groups (yields >80% under optimized conditions ), followed by (2) oxidation or functionalization of the C2-hydroxymethyl group to generate aldehydes, esters, or halides for further elaboration . The C4-boronate isomer cannot deliver the same C5-arylated products, and non-hydroxymethyl analogs require additional synthetic steps to install a C2 handle, making this compound the uniquely efficient entry point for 2,5-disubstituted thiazole SAR libraries.

Process Chemistry: Protodeboronation-Aware Scale-Up

The quantitative protodeboronation data (t₀.₅ ≈ 25–50 s for the free 5-thiazolyl boronic acid at pH 7, 70 °C ) informs process chemists that the pinacol ester form is essential for storage and handling. During scale-up, hydrolysis to the active boronic acid species must be carefully timed immediately before coupling, and Lewis acid additives (e.g., Cu or Zn salts) may be employed to attenuate decomposition, as demonstrated by Cox et al. . This evidence-based approach to stability management differentiates this compound from more stable heteroaryl boronic esters (e.g., 3-pyridyl) and mandates specific procurement specifications—high purity (≥98%) pinacol ester with controlled water content.

Agrochemical Intermediates: Regioselective C5-Arylation

Thiazole-containing fungicides and herbicides often require specific regiochemical patterns. The C5-boronate-2-hydroxymethyl substitution pattern maps directly onto the scaffold of several agrochemical lead series. Using this building block, a single Suzuki coupling installs the C5-aryl group while the C2-hydroxymethyl group can be subsequently oxidized to the carboxylic acid or converted to a leaving group for nucleophilic displacement . The regioisomeric C4-boronate cannot access these 5-aryl derivatives, and the microwave-assisted aqueous Suzuki protocol reported by Cohen et al. (2009) demonstrates that 5-thiazolyl Suzuki couplings can proceed with yields up to 97% under green chemistry conditions , enhancing both the economic and environmental attractiveness of this building block for industrial procurement.

Material Science: Conjugated Polymers and OLED Intermediates

For researchers synthesizing thiazole-based conjugated polymers or small-molecule OLED emitters, the bifunctional nature of this compound—a polymerizable boronate ester at C5 and a modifiable hydroxymethyl at C2—enables its use as an AB-type monomer or as a terminal capping agent. The pinacol ester ensures adequate stability during polymerization, while the hydroxymethyl group can be converted to a solubilizing chain or a cross-linking moiety. The documented >80% coupling efficiency of pinacol esters in thiazole series supports high-degree-of-polymerization outcomes, directly impacting material performance.

Application
Selection Property
Validation Focus
Medicinal chemistry C5-aryl thiazole libraries
Regiochemical fidelity (C5 selectivity)
Confirm C5-arylation by LC-MS/NMR
Process chemistry scale-up
Pinacol ester stability
Validate protodeboronation kinetics under process conditions
Agrochemical intermediates
C5 regioselectivity
Arylation regiochemistry and oxidation yield
Material science conjugated polymers
Bifunctional AB monomer utility
Degree of polymerization and coupling efficiency
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